6-nitro-3-phenyl-1H-benzimidazole-2-thione
Overview
Description
6-Nitro-3-phenyl-1H-benzimidazole-2-thione is a compound of interest due to its potential in various applications, including anticancer activity. Research in this area aims to explore the synthesis, structure, and properties of such compounds to better understand their functionality and potential applications.
Synthesis Analysis
The synthesis of 6-nitro-3-phenyl-1H-benzimidazole-2-thione derivatives often involves the reaction of specific benzimidazole derivatives with different substituents. These reactions can lead to the formation of compounds with potential anticancer properties (Romero-Castro et al., 2011). Moreover, the incorporation of electron-withdrawing groups like nitro groups can significantly enhance the activity of benzimidazole derivatives (Peng et al., 2016).
Scientific Research Applications
Anticancer Potential
A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including compounds related to 6-nitro-3-phenyl-1H-benzimidazole-2-thione, have been synthesized and evaluated for their anticancer properties. For instance, Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] demonstrated significant cytotoxicity against various human neoplastic cell lines and induced apoptosis in the K562 cell line. This suggests potential anticancer applications for similar compounds (Romero-Castro et al., 2011).
Vasorelaxant Properties
Research has been conducted on 2-(o, p-substituted phenyl)-1H-benzimidazole derivatives, including 5-nitro derivatives, for their vasorelaxant effects. The study indicates these compounds' potential in treating hypertensive diseases, showcasing their relaxant activity on isolated rat aortic rings (Estrada-Soto et al., 2006).
Role in Photographic Science
In photographic science, compounds like 6-nitro-benzimidazole have been studied for their effects on the imaging process of silver halide. These studies contribute to the understanding of latent image formation and development in photographic emulsions (Wen, 2000).
Antimicrobial Applications
N-substituted benzimidazoles, including nitro-phenyl acetamide benzimidazole derivatives, have been synthesized and evaluated for their antibacterial activity. Specifically, compounds like 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide have shown significant potency against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting their use as potent antibacterial agents (Chaudhari et al., 2020).
Antihypertensive Effects
Benzimidazole derivatives, including those with nitro groups, have been synthesized and screened for their antihypertensive activity. These studies contribute to the development of new therapeutic agents for hypertension (Sharma et al., 2010).
Carbon Dioxide Capture
Research into amine-functionalized benzimidazole-linked polymers, incorporating nitro groups, has shown enhanced CO2 uptake and selectivity, suggesting applications in environmental protection and fuel upgrading (Islamoglu et al., 2016).
properties
IUPAC Name |
6-nitro-3-phenyl-1H-benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-16(18)10-6-7-12-11(8-10)14-13(19)15(12)9-4-2-1-3-5-9/h1-8H,(H,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHFDVZZSAZCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319809 | |
Record name | 6-nitro-3-phenyl-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24840301 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-nitro-3-phenyl-1H-benzimidazole-2-thione | |
CAS RN |
733031-20-4 | |
Record name | 6-nitro-3-phenyl-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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